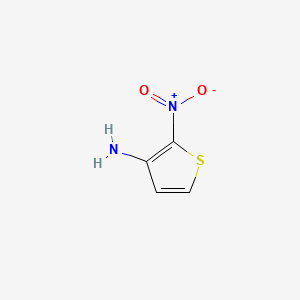

2-Nitrothiophen-3-amine

描述

属性

IUPAC Name |

2-nitrothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-1-2-9-4(3)6(7)8/h1-2H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADHYUUHHGADGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199974 | |

| Record name | 3-Thiophenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52003-20-0 | |

| Record name | 3-Thiophenamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052003200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52003-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrothiophen-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration of Thiophene Derivatives to Obtain Nitrothiophenes

A key step in synthesizing 2-nitrothiophen-3-amine is the selective nitration of thiophene to produce nitrothiophene isomers, particularly 2-nitrothiophene, which can be further transformed to the target compound.

- Catalytic Nitration Using Metal-Exchanged Montmorillonite Clay Catalysts

A patented ecofriendly process achieves selective nitration of thiophene to 2-nitrothiophene with 100% selectivity using solid acid catalysts such as montmorillonite clay exchanged with metal ions (Fe³⁺, Al³⁺, La³⁺, Cu²⁺, Zn²⁺).- Reaction conditions:

- Temperature: 70–80 °C

- Reaction time: 5–6 hours

- Molar ratio of nitric acid to thiophene: 1 to 2

- Advantages:

- Avoids hazardous acetic anhydride, using only nitric acid and solid acid catalysts

- High selectivity (>50% or up to 100%) for the 2-nitro isomer

- The solid acid catalyst adsorbs water formed during nitration, improving efficiency

- Drawbacks of traditional methods:

- Use of acetic anhydride is costly and poses explosion risks

- Low selectivity and tedious separation of 2- and 3-nitrothiophene isomers

- Reaction conditions:

| Parameter | Conditions/Details |

|---|---|

| Catalyst | Montmorillonite clay (metal ion exchanged) |

| Metal ions used | Fe³⁺, Al³⁺, La³⁺, Cu²⁺, Zn²⁺ |

| Nitrating agent | Nitric acid |

| Temperature | 70–80 °C |

| Reaction time | 5–6 hours |

| Molar ratio (HNO3:thiophene) | 1:1 to 2:1 |

| Selectivity to 2-nitrothiophene | Up to 100% |

Synthesis of this compound from 3-Bromo-2-nitrothiophene

A direct synthetic route to this compound involves nucleophilic substitution of 3-bromo-2-nitrothiophene with ammonia:

This method is straightforward but requires prolonged reaction time and high-pressure conditions, which may limit scalability.

| Parameter | Conditions/Details |

|---|---|

| Starting material | 3-Bromo-2-nitrothiophene |

| Nucleophile | Ammonia |

| Solvent | Tetrahydrofuran (THF) |

| Pressure | ~22800 Torr |

| Temperature | Ambient |

| Reaction time | 168 hours |

| Yield | ~50% |

Synthesis via Reaction of α-Nitroketene N,S-Aryl/Alkylaminoacetals with 1,4-Dithiane-2,5-diol

A novel and efficient synthetic protocol produces 3-nitrothiophen-2-amines, which are regioisomers closely related to this compound, through a multi-step reaction sequence in one pot:

- Method overview:

- Reactants: α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol

- Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)

- Solvent: Refluxing ethanol

- Reaction time: 25 minutes to several hours depending on base and conditions

- Yields: Good to excellent (up to 88% in model reactions)

- Mechanism:

This method is notable for generating two carbon-carbon bonds in a single operation and tolerating various substituents on the amino group.

| Parameter | Conditions/Details |

|---|---|

| Reactants | α-nitroketene N,S-aminoacetals + 1,4-dithiane-2,5-diol |

| Base | K₂CO₃ or triethylamine (TEA) |

| Solvent | Ethanol (reflux) |

| Reaction time | 25 min to several hours |

| Yield | Up to 88% |

| Key intermediate | 2-mercaptoacetaldehyde |

| Mechanism | Nucleophilic addition, annelation, elimination |

Summary Table of Preparation Methods for this compound

| Method | Key Features | Reaction Conditions | Yield / Selectivity | Advantages / Limitations |

|---|---|---|---|---|

| Metal-exchanged montmorillonite clay catalyzed nitration of thiophene | Selective nitration to 2-nitrothiophene | 70–80 °C, 5–6 h, HNO₃:thiophene 1–2 | 100% selectivity to 2-nitrothiophene | Ecofriendly, avoids acetic anhydride, high selectivity |

| Nucleophilic substitution on 3-bromo-2-nitrothiophene with ammonia | Direct amination to this compound | THF, ~22800 Torr, ambient, 168 h | ~50% yield | Straightforward but long reaction time, high pressure needed |

| One-pot synthesis from α-nitroketene aminoacetals and 1,4-dithiane-2,5-diol | Multi-step ring formation, C–C bond formation | Reflux ethanol, K₂CO₃ or TEA, 25 min to hours | Up to 88% yield | Efficient, versatile, mild conditions |

化学反应分析

Chemical Reactions of 2-Nitrothiophen-3-amine

The chemical behavior of this compound can be classified into several types of reactions, including nucleophilic substitutions, reductions, and oxidative transformations. Below is a detailed analysis of its chemical reactions:

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are prevalent due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the adjacent carbon atoms in the thiophene ring.

-

Reagents : Common reagents for these reactions include secondary aliphatic amines, which react in ethanol at room temperature.

-

Products : The reaction typically yields bis-(4-dialkylamino-1-nitrobuta-1,3-dienyl) disulfides. This process involves a nucleophilic attack by the amine at the 5 position of the nitroactivated thiophen ring, leading to a sulfonium-type intermediate followed by ring-opening .

Reduction Reactions

The nitro group can be reduced to an amine under various conditions, which is significant for synthesizing other derivatives.

-

Reagents : Hydrogen gas in the presence of palladium or platinum catalysts is often used.

-

Mechanism : The reduction proceeds through an initial adsorption of the nitro group onto the catalyst surface, followed by hydrogenation to form an amino group.

Oxidation Reactions

Oxidative transformations can also occur, particularly involving the thiol group formed during nucleophilic reactions.

-

Reagents : Potassium permanganate or chromium trioxide can be employed for oxidation.

-

Outcome : These reactions can lead to sulfonic acids or other oxidized derivatives depending on the reaction conditions.

Nitration of Thiophenes

A common method involves the nitration of thiophenes using nitric acid in sulfuric acid medium to introduce the nitro group at the desired position.

Use of α-Nitroketene N,S-Aryl/Akylaminoacetals

Another effective synthetic route is through α-nitroketene N,S-aryl/alkylaminoacetals reacting with 1,4-dithiane-2,5-diol in refluxing ethanol in the presence of potassium carbonate. This method generates two C–C bonds in one operation .

科学研究应用

2-Nitrothiophen-3-amine has applications in scientific research, industry, and biology, with unique properties that make it a versatile compound for various uses.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating complex organic molecules.

- Biology It acts as a precursor in synthesizing biologically active compounds. Many 2-aminothiophenes have undergone extensive pharmacological studies and have been found in both natural and unnatural organic molecules with diverse biological activities .

- Industry It is utilized to produce materials with specific electronic properties, such as organic semiconductors.

Biological and Medicinal Uses

This compound has biological activities that have drawn attention in medicinal chemistry.

Anti-inflammatory Properties

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate, a derivative of this compound, has demonstrated potential anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory markers in both in vitro and in vivo studies.

Anticancer Activity

Studies have shown that Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate can induce apoptosis in several cancer cell lines, including those associated with breast and lung cancers.

** mechanistic insights ** The mechanism of action of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate involves interactions with specific molecular targets, potentially leading to pharmacological effects. The reduction of the nitro group may result in reactive intermediates that interact with cellular components, contributing to its biological efficacy.

Synthesis and Reactions

This compound can be synthesized through different methods, with one common method involving the reaction of 2-nitrothiophene with ammonia under controlled temperature and pressure.

Reactions of this compound :

- Reduction The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst. The major product formed is 2-Amino-3-thiophenamine.

- Substitution The amine group can participate in nucleophilic substitution reactions where it is replaced by other functional groups. Halogenating or alkylating agents under basic conditions are common reagents.

- Oxidation The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

作用机制

The mechanism of action of 2-nitrothiophen-3-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

相似化合物的比较

N-Substituted 3-Nitrothiophen-2-amines

2-Nitrothiophen-3-amine is structurally analogous to N-substituted 3-nitrothiophen-2-amines (e.g., compounds 3s–3z ), which vary by alkyl or benzyl substituents on the amine group. These derivatives share the same nitro-thiophene backbone but differ in steric and electronic properties due to substituent effects:

| Compound ID | Substituent Type | Yield (%) | Reaction Time (h) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3s–u | Linear alkyl (e.g., -CH₃) | 85–90 | 6–8 | 158–170 |

| 3v, 3x | α-Branched alkyl | 80–85 | 10–12 | 170–185 |

| 3y, 3z | Benzyl | 75–80 | 12–14 | 220–235 |

Key Findings :

- Linear alkyl substituents (e.g., methyl, ethyl) provide the highest yields (85–90%) due to minimal steric hindrance .

- Benzyl-substituted derivatives exhibit lower yields (75–80%) and longer reaction times, attributed to increased steric bulk .

- The nitro group’s electron-withdrawing effect enhances electrophilic substitution reactivity in all derivatives, facilitating downstream functionalization .

2-Nitro-3-(Trifluoromethyl)aniline

2-Nitro-3-(trifluoromethyl)aniline (CAS: 327-03-1) replaces the thiophene ring with a benzene ring and introduces a trifluoromethyl (-CF₃) group. This compound (C₇H₅F₃N₂O₂, MW: 220.12 g/mol) shares nitro and amine functionalities but differs in core structure:

| Property | This compound | 2-Nitro-3-(trifluoromethyl)aniline |

|---|---|---|

| Aromatic System | Thiophene | Benzene |

| Electron Effects | Push–pull (S-atom + NO₂) | Strong EWG (NO₂ + CF₃) |

| Solubility | Moderate in ethanol | Low in polar solvents |

| Stability | Light-sensitive | Moisture-sensitive |

Key Differences :

5-Nitrothiophene-2-carboxylic Acid

5-Nitrothiophene-2-carboxylic acid (CAS: 29410-27-7) shares the nitro-thiophene core but replaces the amine with a carboxylic acid (-COOH) group. This substitution drastically alters its properties:

| Property | This compound | 5-Nitrothiophene-2-carboxylic Acid |

|---|---|---|

| Functional Group | -NH₂ | -COOH |

| pKa | ~8.5 (amine) | ~2.5 (carboxylic acid) |

| Applications | Pharmaceuticals | Metal coordination complexes |

Key Insights :

- The carboxylic acid group enhances metal-binding capacity , making 5-nitrothiophene-2-carboxylic acid suitable for catalysis or sensor applications.

- In contrast, this compound’s amine group enables nucleophilic reactions (e.g., amide coupling) .

Data Discrepancies and Notes

- CAS Number Conflicts : lists CAS 1211399-74-4 (MW: 142.59) for this compound, while cites CAS 52003-20-0 (MW: 144.15). This discrepancy may arise from different substituents or reporting errors.

- Storage : this compound requires storage at 2–8°C in light-protected, moisture-free conditions , whereas benzene analogs often demand stricter inert atmospheres .

生物活性

2-Nitrothiophen-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

- Mechanism of Action

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and subsequent apoptosis.

Case Study: Apoptosis Induction

In a study conducted on breast cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by Annexin V staining. The following table summarizes the findings:

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 15% |

| 25 | 30% |

| 50 | 55% |

This data indicates that higher concentrations of the compound correlate with increased apoptotic activity, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation and reducing the expression of COX-2 and IL-1β.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

Table: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is largely influenced by its nitro group, which can undergo reduction to form various reactive species. These intermediates play a crucial role in its interactions with cellular components.

- Redox Reactions : The nitro group can accept electrons during redox reactions, leading to the formation of nitroso and hydroxylamine derivatives.

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, influencing their activity and contributing to its pharmacological effects.

常见问题

Q. Key considerations :

- Temperature : Elevated temperatures may accelerate side reactions (e.g., over-reduction).

- Catalyst selection : Heterogeneous catalysts like Pd/NiO enhance recyclability and reduce metal leaching.

How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound analogs?

Answer:

Contradictions often arise from impurities or tautomeric equilibria. A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to confirm connectivity. For example, aromatic protons in nitrothiophenes typically resonate at δ 7.2–8.5 ppm .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., exact mass 234.00205 for 5-(4-methylphenyl)-2-nitrothiophen-3-amine) .

- X-ray crystallography : Use programs like ORTEP-3 to resolve ambiguities in regiochemistry or nitro-group orientation .

Case study : Discrepancies in NMR integration for a benzyl-substituted derivative were resolved via X-ray analysis, confirming a minor tautomer’s presence .

What advanced strategies mitigate nitrosamine impurity risks in this compound-based pharmaceuticals?

Answer:

Per EMA guidelines ():

- Risk assessment : Screen secondary/tertiary amines in the compound for nitrosation potential using preparative chemistry or literature analogs (e.g., structurally related nitroaromatics) .

- Analytical validation : Quantify nitrosamines via LC-MS/MS at limits ≤10% of Acceptable Intake (AI). Report results in ng/unit and ppm .

- Root-cause analysis : Investigate raw materials (e.g., nitrite contamination) and process conditions (pH, temperature) that promote nitrosation .

Example : A 2020 study identified tertiary amines in nitrothiophene derivatives as high-risk substrates for nitrosamine formation under acidic conditions .

How do substituents on the thiophene ring influence the electronic properties and reactivity of this compound?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro groups at the 2-position enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination at the 3-position) .

- Alkyl/aryl substituents : Bulky groups (e.g., benzyl) sterically hinder reactivity but improve thermal stability. Linear alkyl chains increase solubility in nonpolar solvents .

Q. Experimental validation :

- Cyclic voltammetry : Measure reduction potentials to assess electronic effects. Nitrothiophenes typically show E₁/₂ ≈ -1.2 V (vs. Ag/AgCl) .

- DFT calculations : Model charge distribution to predict regioselectivity in further functionalization .

What computational tools are recommended for elucidating reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT) : Optimize transition states for key steps (e.g., nitro-group reduction or amine coupling). B3LYP/6-31G(d) is widely used for nitroaromatics .

- Molecular docking : Predict binding affinities if the compound is studied for biological activity (e.g., enzyme inhibition) .

- Kinetic modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps .

Case study : DFT analysis of Pd/NiO-catalyzed reductive amination revealed H₂ dissociation as the rate-determining step, guiding catalyst optimization .

How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Metabolite profiling : LC-HRMS can identify degradation products that may confound activity measurements (e.g., nitro-reduction to amines) .

- Dose-response validation : Replicate EC₅₀/IC₅₀ values across independent labs to confirm potency claims .

Example : Contradictory cytotoxicity data for a 4-methylphenyl analog were traced to divergent incubation times (24 vs. 48 hours) .

What are best practices for evaluating the stability of this compound under storage and reaction conditions?

Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro groups are prone to photodegradation; use amber vials .

- pH stability profiling : Nitrothiophenes are stable at pH 4–7 but undergo hydrolysis above pH 9 .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for nitroaromatics) .

Mitigation strategy : Add antioxidants (e.g., BHT) to liquid formulations to prevent radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。